p-Terphenyl, 2',5'-distyryl-
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Overview
Description
P-Terphenyl, 2',5'-distyryl- (PTDS) is a fluorescent dye that has been widely used in various scientific research applications. PTDS is a derivative of terphenyl, which is a hydrocarbon consisting of three phenyl rings. The addition of styryl groups to PTDS enhances its fluorescence properties, making it a popular choice for fluorescence microscopy and imaging studies.
Mechanism Of Action
The fluorescence properties of p-Terphenyl, 2',5'-distyryl- are due to its ability to undergo a process known as excited-state intramolecular proton transfer (ESIPT). This process involves the transfer of a proton from one part of the molecule to another upon excitation with light. This results in a change in the electronic structure of the molecule, leading to fluorescence emission.
Biochemical And Physiological Effects
P-Terphenyl, 2',5'-distyryl- has been shown to be non-toxic and non-cytotoxic in various cell lines, making it a safe choice for imaging studies. It has also been shown to be stable under various physiological conditions, making it suitable for in vivo imaging studies.
Advantages And Limitations For Lab Experiments
One of the main advantages of p-Terphenyl, 2',5'-distyryl- is its high quantum yield, which makes it a highly sensitive fluorescent probe. It also has a long fluorescence lifetime, making it suitable for time-resolved imaging studies. However, p-Terphenyl, 2',5'-distyryl- has limited photostability, which can limit its use in long-term imaging studies.
Future Directions
There are several future directions for the use of p-Terphenyl, 2',5'-distyryl- in scientific research. It can be further developed as a biosensor for the detection of various analytes, including biomolecules and environmental pollutants. p-Terphenyl, 2',5'-distyryl- can also be used in the development of new imaging techniques for the study of biological processes at the cellular and molecular levels. Additionally, p-Terphenyl, 2',5'-distyryl- can be used in the development of new therapeutic agents for the treatment of various diseases.
Synthesis Methods
P-Terphenyl, 2',5'-distyryl- can be synthesized through a series of chemical reactions involving the coupling of 2-bromo-1,4-dibromobenzene and 2-bromo-1,4-dibromo-3,5-dimethylbenzene with styrene. The resulting product is then purified through column chromatography to obtain pure p-Terphenyl, 2',5'-distyryl-.
Scientific Research Applications
P-Terphenyl, 2',5'-distyryl- has been widely used in scientific research as a fluorescent probe for imaging and tracking various biological molecules and cellular processes. It has been used to study protein-protein interactions, DNA-protein interactions, and cellular signaling pathways. p-Terphenyl, 2',5'-distyryl- has also been used in the development of biosensors for the detection of various analytes.
properties
CAS RN |
14474-63-6 |
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Product Name |
p-Terphenyl, 2',5'-distyryl- |
Molecular Formula |
C34H26 |
Molecular Weight |
434.6 g/mol |
IUPAC Name |
1,4-diphenyl-2,5-bis[(E)-2-phenylethenyl]benzene |
InChI |
InChI=1S/C34H26/c1-5-13-27(14-6-1)21-23-31-25-34(30-19-11-4-12-20-30)32(24-22-28-15-7-2-8-16-28)26-33(31)29-17-9-3-10-18-29/h1-26H/b23-21+,24-22+ |
InChI Key |
QCVRUHKZIPUQEM-MBALSZOMSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=CC(=C(C=C2C3=CC=CC=C3)/C=C/C4=CC=CC=C4)C5=CC=CC=C5 |
SMILES |
C1=CC=C(C=C1)C=CC2=CC(=C(C=C2C3=CC=CC=C3)C=CC4=CC=CC=C4)C5=CC=CC=C5 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC(=C(C=C2C3=CC=CC=C3)C=CC4=CC=CC=C4)C5=CC=CC=C5 |
synonyms |
2,5-diphenyl-1,4-distyrylbenzene trans-DPDSB |
Origin of Product |
United States |
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